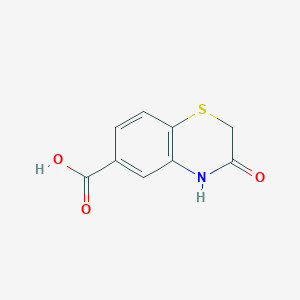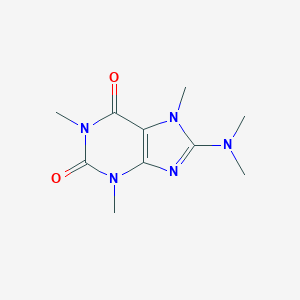![molecular formula C20H12N4O3S B188490 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione CAS No. 6060-92-0](/img/structure/B188490.png)
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione, also known as OTQ, is a small molecule inhibitor that has shown potential in treating various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic properties. In
Mechanism Of Action
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione works by inhibiting the activity of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the transcription factor NF-κB, which is involved in the expression of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the phosphorylation of tau protein.
Biochemical And Physiological Effects
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione induces apoptosis and inhibits cell proliferation. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione reduces the expression of inflammatory cytokines and inhibits the activity of immune cells. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione protects neurons from oxidative stress and reduces the accumulation of misfolded proteins.
Advantages And Limitations For Lab Experiments
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also limitations to using 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in lab experiments, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. One potential direction is to explore the use of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in combination with other drugs to enhance its therapeutic effects. Another direction is to investigate the potential of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in treating other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione and its potential side effects.
Synthesis Methods
The synthesis of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione involves a multi-step process that includes the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)benzimidazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-chloro-4,5-dicyano-1,3-benzenedicarboxylic acid to form 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. This synthesis method has been optimized to yield high purity and high-quality 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione for research purposes.
Scientific Research Applications
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has shown potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione can reduce inflammation by inhibiting the activity of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
properties
CAS RN |
6060-92-0 |
|---|---|
Product Name |
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
Molecular Formula |
C20H12N4O3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[4-oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O3S/c25-17-12-5-1-2-6-13(12)18(26)23(17)11-16-22-15-8-4-3-7-14(15)19(27)24(16)20-21-9-10-28-20/h1-10H,11H2 |
InChI Key |
LYPBXHUDCVHGIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



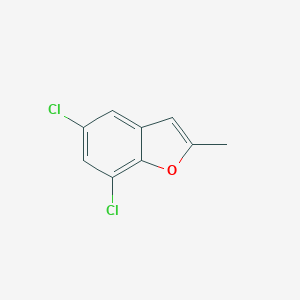
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)
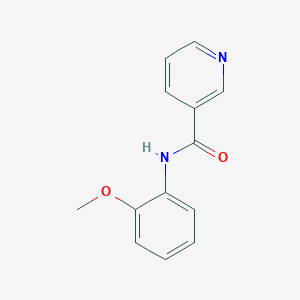
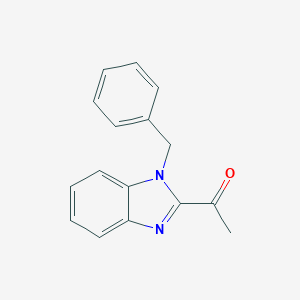
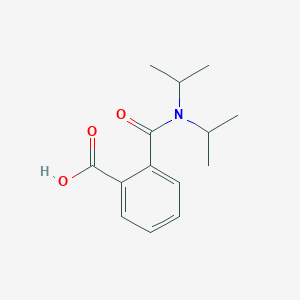
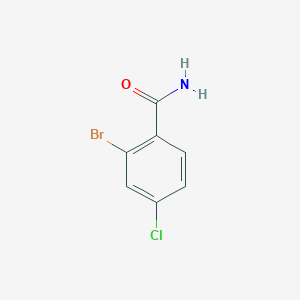

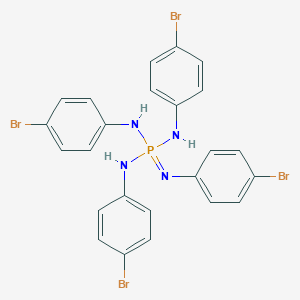
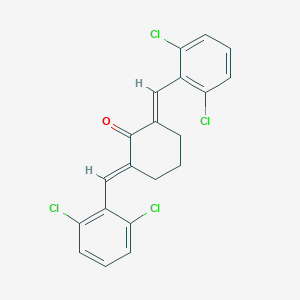
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)


